Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- is a complex organic compound with a molecular structure that includes 11 hydrogen atoms, 12 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is part of the benzoic acid family, which is known for its wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- can be achieved through several methods. One common approach involves the use of p-aminobenzoic acid and 1-amino-8-naphthol-3,6-disulfonic acid as raw materials. The synthesis process includes steps such as diazotization, acetylation, and coupling . This method is advantageous due to its simplicity, mild reaction conditions, and high product purity. Additionally, the raw materials are relatively inexpensive and easy to obtain.
Chemical Reactions Analysis
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 3-acetamido-5-acetylfuran, a related compound, can produce 3-acetamido-5-carboxyfuran . This reaction is facilitated by reagents such as CuO, I2, and pyridine. The compound’s acetamido group plays a crucial role in stabilizing radical adducts during these reactions .
Scientific Research Applications
This compound has several scientific research applications. In the field of medicinal chemistry, derivatives of benzoic acid, such as 5-acetamido-2-hydroxy benzoic acid, have been studied for their analgesic activity . These derivatives have shown better bioavailability and binding affinity with COX-2 receptors, making them potential candidates for non-steroidal anti-inflammatory drugs (NSAIDs) . Additionally, benzoic acid derivatives have been explored as trans-sialidase inhibitors for anti-Chagas drugs .
Mechanism of Action
The mechanism of action of benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to selectively bind to COX-2 receptors, inhibiting their activity and reducing inflammation . The acetamido group in the compound’s structure enhances its binding affinity and selectivity towards these receptors.
Comparison with Similar Compounds
Benzoic acid, 3-acetamido-5-(methylcarbamoylmethyl)- can be compared with other similar compounds, such as 5-acetamido-2-hydroxy benzoic acid and 3-acetamido-5-acetylfuran . While these compounds share structural similarities, their reactivity and applications differ. For instance, 5-acetamido-2-hydroxy benzoic acid derivatives have shown better bioavailability and binding affinity with COX-2 receptors, whereas 3-acetamido-5-acetylfuran is more reactive under oxidation conditions .
Properties
CAS No. |
32637-73-3 |
---|---|
Molecular Formula |
C12H11I3N2O4 |
Molecular Weight |
627.94 g/mol |
IUPAC Name |
3-acetamido-2,4,6-triiodo-5-[2-(methylamino)-2-oxoethyl]benzoic acid |
InChI |
InChI=1S/C12H11I3N2O4/c1-4(18)17-11-9(14)5(3-6(19)16-2)8(13)7(10(11)15)12(20)21/h3H2,1-2H3,(H,16,19)(H,17,18)(H,20,21) |
InChI Key |
PLROFPAIYINOGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)CC(=O)NC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.